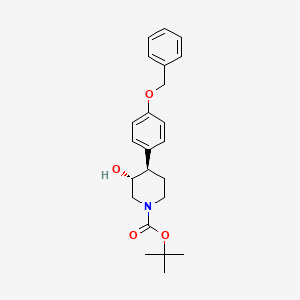

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate

概要

説明

“tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate” appears to be a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom. They are widely used in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a piperidine derivative with a suitable benzyloxyphenyl compound. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure would be characterized by the piperidine ring, the benzyloxyphenyl group, and the tert-butyl carboxylate group. The 3R,4R notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include substitution reactions on the piperidine ring or reactions involving the carboxylate group.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. These could include factors like solubility, melting point, boiling point, and stability under various conditions.Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this substance. The specific hazards would depend on the properties of the compound.

将来の方向性

Future research could potentially explore the synthesis, properties, and potential applications of this compound in more detail.

特性

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTOCUHAQHZOGJ-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940397 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate | |

CAS RN |

188867-89-2 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)